molecular formula C20H18O3 B1373299 6-Oxo-6-(9-phenanthryl)hexanoic acid CAS No. 898766-05-7

6-Oxo-6-(9-phenanthryl)hexanoic acid

Cat. No.: B1373299
CAS No.: 898766-05-7
M. Wt: 306.4 g/mol
InChI Key: GHVCDXHGEUFBAX-UHFFFAOYSA-N
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Description

6-Oxo-6-(9-phenanthryl)hexanoic acid (CAS: 898766-05-7) is a substituted hexanoic acid derivative featuring a ketone group at the 6th carbon and a 9-phenanthryl aromatic substituent. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), imparts rigidity and hydrophobicity to the molecule. This compound is primarily utilized in synthetic organic chemistry and materials science, serving as a precursor for metal complexes or functionalized polymers due to its aromatic and carboxylic acid moieties .

Properties

IUPAC Name

6-oxo-6-phenanthren-9-ylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3/c21-19(11-5-6-12-20(22)23)18-13-14-7-1-2-8-15(14)16-9-3-4-10-17(16)18/h1-4,7-10,13H,5-6,11-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVCDXHGEUFBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645322
Record name 6-Oxo-6-(phenanthren-9-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-05-7
Record name ε-Oxo-9-phenanthrenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Oxo-6-(phenanthren-9-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-Oxo-6-(9-phenanthryl)hexanoic acid typically involves the following steps:

Chemical Reactions Analysis

6-Oxo-6-(9-phenanthryl)hexanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Oxo-6-(9-phenanthryl)hexanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-6-(9-phenanthryl)hexanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 6-oxo-6-(9-phenanthryl)hexanoic acid, highlighting differences in substituents and molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 9-Phenanthryl C₂₀H₁₈O₃ ~306.36 Bulky aromatic group; potential coordination chemistry
6-Oxo-6-(2-thienyl)hexanoic acid 2-Thienyl C₁₀H₁₂O₃S 212.27 Sulfur-containing; electronic modulation in polymers
6-Oxo-6-(4-isopropoxyphenyl)hexanoic acid 4-Isopropoxyphenyl C₁₅H₂₀O₄ 264.32 Ether linkage; increased lipophilicity
6-Oxo-6-(1-phenylcyclohexyl)hexanoic acid 1-Phenylcyclohexyl C₁₈H₂₄O₃ 288.38 Cyclohexyl spacer; steric hindrance
Hexanoic acid None (parent compound) C₆H₁₂O₂ 116.16 Short-chain fatty acid (SCFA); gut microbiota metabolite

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The phenanthryl group confers rigidity and π-π stacking capability, unlike aliphatic substituents (e.g., cyclohexyl in ), which enhance solubility but reduce aromatic interactions.
  • Electronic Effects : Thienyl () introduces sulfur-based electronic modulation, while isopropoxyphenyl () adds oxygen-mediated polarity.

Functional Analogs

Metal Complexation
  • Phenanthrene-Based Ligands : The phenanthryl group’s planar structure may enhance stability in coordination complexes compared to smaller substituents like thienyl .
Metabolic Impact
  • Hexanoic Acid in Obesity: Straight-chain hexanoic acid modulates lipid metabolism by inhibiting fatty acid synthase (FASN) and enhancing Akt-mTOR signaling, as shown in hepatoma cell lines . Substituted derivatives, however, lack direct evidence of similar activity.

Biological Activity

6-Oxo-6-(9-phenanthryl)hexanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and research efforts.

Chemical Structure and Properties

The structure of this compound features a phenanthryl group, which is known for its aromatic properties, contributing to the compound's biological interactions. The molecular formula is C15H14O3C_{15}H_{14}O_3, with a molecular weight of approximately 242.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Receptor Modulation : It can interact with receptors, influencing cellular signaling pathways that are crucial in disease processes.

Antimicrobial Properties

Research indicates that derivatives of phenanthrene, including this compound, exhibit antimicrobial activity. A study demonstrated that phenanthrene derivatives could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines, indicating a possible mechanism for treating inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in cancer research. Studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation as an anticancer agent. The compound's effectiveness varies across different cell lines, highlighting the need for targeted studies .

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Activity Study :
    • A study conducted on various phenanthrene derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating high potency.
  • Cytotoxicity Assay :
    • In a series of assays on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values indicating effective cytotoxicity at micromolar concentrations. Further mechanistic studies suggested that the compound triggers apoptosis through caspase activation.

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